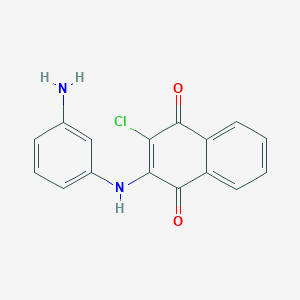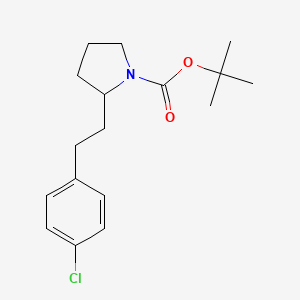
S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” is a complex organic compound that features a combination of isoindolinone, methoxyphenyl, and carbonodithioate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Methoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction.
Formation of the Hexanone Chain: This can be synthesized through aldol condensation.
Attachment of the Carbonodithioate Group: This step might involve the reaction of the intermediate with carbon disulfide and an alkylating agent like ethyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こす可能性があります。
還元: カルボニル基で還元反応が起こる可能性があります。
置換: この化合物は、特にカーボンジチオアート基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: アルコキシド、アミン。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化ではキノンが生成される可能性があり、還元ではアルコールが生成される可能性があります。
4. 科学研究への応用
化学
触媒: この化合物は、触媒反応における配位子として役立つ可能性があります。
有機合成: これは、より複雑な分子の合成における中間体として使用できます。
生物学
創薬: 類似の構造を持つ化合物は、特にがんや抗炎症研究における医薬品としての可能性について調査されています。
医学
治療薬: この化合物は、その潜在的な治療効果について調査される可能性があります。
産業
材料科学: これは、特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Compounds with similar structures are often explored for their potential as pharmaceuticals, particularly in cancer and anti-inflammatory research.
Medicine
Therapeutic Agents: The compound might be investigated for its potential therapeutic effects.
Industry
Materials Science: It could be used in the development of new materials with specific properties.
作用機序
「S-(1-(1,3-ジオキソイソインドリン-2-イル)-6-(4-メトキシフェニル)-6-オキソヘキサン-3-イル) O-エチルカーボンジチオアート」の作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素や受容体と相互作用し、その活性を調節する可能性があります。関連する分子標的と経路は、詳細な生化学研究によって特定されます。
6. 類似の化合物との比較
類似の化合物
フタリミド: 類似のイソインドリンオン核を持つ化合物。
メトキシフェニル誘導体: メトキシフェニル基を特徴とする化合物。
カーボンジチオアート: カーボンジチオアート官能基を持つ化合物。
独自性
「S-(1-(1,3-ジオキソイソインドリン-2-イル)-6-(4-メトキシフェニル)-6-オキソヘキサン-3-イル) O-エチルカーボンジチオアート」は、その特定の官能基の組み合わせによってユニークであり、これは独特の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Phthalimides: Compounds with a similar isoindolinone core.
Methoxyphenyl Derivatives: Compounds featuring the methoxyphenyl group.
Carbonodithioates: Compounds with the carbonodithioate functional group.
Uniqueness
“S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C24H25NO5S2 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC名 |
O-ethyl [1-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl]sulfanylmethanethioate |
InChI |
InChI=1S/C24H25NO5S2/c1-3-30-24(31)32-18(12-13-21(26)16-8-10-17(29-2)11-9-16)14-15-25-22(27)19-6-4-5-7-20(19)23(25)28/h4-11,18H,3,12-15H2,1-2H3 |
InChIキー |
DABVAXLAJMARJK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=S)SC(CCC(=O)C1=CC=C(C=C1)OC)CCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)


![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)





![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)


![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
